FTI-277

Vue d'ensemble

Description

FTI-277 est un inhibiteur de la farnésyltransférase, une classe de composés qui inhibent l'enzyme farnésyltransférase. Cette enzyme est responsable de la modification post-traductionnelle des protéines, en particulier l'ajout d'un groupe farnésyle au résidu cystéine des protéines contenant un motif CAAX. This compound a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer, en raison de sa capacité à inhiber la fonction des protéines Ras oncogéniques.

Applications De Recherche Scientifique

FTI-277 has a wide range of scientific research applications, including:

Cancer Research: this compound has been shown to inhibit the growth of cancer cells by blocking the function of oncogenic Ras proteins.

Cardiovascular Research: This compound inhibits vascular smooth muscle cell calcification by up-regulating PI3K/Akt signaling and preventing apoptosis.

Virology: This compound has been shown to inhibit hepatitis delta virus (HDV) infection.

Mécanisme D'action

Target of Action

FTI-277 is an inhibitor of farnesyl transferase (FTase) . This enzyme is involved in the post-translational modification of proteins, including the oncogenic Ras proteins . By inhibiting FTase, this compound can antagonize both H- and K-Ras oncogenic signaling .

Mode of Action

This compound interacts with its target, FTase, to inhibit the farnesylation of proteins . This prevents the proper functioning of the Ras proteins, which are commonly abnormally active in cancer . The inhibition of Ras proteins disrupts their signaling pathways, leading to changes in cellular activities .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the PD-L1 signaling pathway, leading to down-regulation of PD-L1 mRNA and protein expression on septic spleen lymphocytes . This effect is closely associated with the nuclear factor kappa B (NF-κB) pathway . This compound also up-regulates PI3K/Akt signaling, which plays a crucial role in cell survival and proliferation .

Pharmacokinetics

The compound’s ability to inhibit ftase and affect various cellular pathways suggests that it has good bioavailability and can effectively reach its target sites within cells .

Result of Action

This compound has several molecular and cellular effects. It inhibits the expression of PD-L1 on septic spleen lymphocytes, promotes spleen lymphocyte activation, and reduces spleen lymphocyte apoptosis . It also inhibits smooth muscle cell calcification by up-regulating PI3K/Akt signaling and preventing apoptosis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

FTI-277 peut être synthétisé par un processus en plusieurs étapes impliquant le couplage d'un dérivé biphényle avec un dérivé d'acide aminé. Les étapes clés incluent:

Formation de l'intermédiaire biphényle : Ceci implique la réaction de couplage de Suzuki entre un acide boronique et un composé biphényle halogéné.

Couplage avec le dérivé d'acide aminé : L'intermédiaire biphényle est ensuite couplé à un dérivé d'acide aminé, tel que la L-méthionine, en utilisant des réactifs de couplage peptidique comme l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et le HOBt (1-hydroxybenzotriazole).

Déprotection finale et purification : Le produit final est obtenu en déprotégeant le dérivé d'acide aminé et en purifiant le composé par des techniques chromatographiques.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, en utilisant des réacteurs à grande échelle et des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).

Analyse Des Réactions Chimiques

Types de réactions

FTI-277 subit diverses réactions chimiques, notamment:

Oxydation : this compound peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Le composé peut être réduit pour former des thiols.

Substitution : this compound peut subir des réactions de substitution nucléophile, en particulier au niveau de l'atome de soufre.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que le dithiothréitol (DTT) et la tris(2-carboxyethyl)phosphine (TCEP) sont utilisés.

Substitution : Des nucléophiles comme les thiols et les amines peuvent être utilisés dans des conditions douces.

Principaux produits

Oxydation : Sulfoxydes et sulfones.

Réduction : Thiols.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment:

Recherche sur le cancer : this compound s'est avéré inhiber la croissance des cellules cancéreuses en bloquant la fonction des protéines Ras oncogéniques.

Recherche cardiovasculaire : This compound inhibe la calcification des cellules musculaires lisses vasculaires en régulant à la hausse la signalisation PI3K/Akt et en prévenant l'apoptose.

Virologie : This compound s'est avéré inhiber l'infection par le virus de l'hépatite delta (VHD).

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme farnésyltransférase, qui est responsable de la farnésylation des protéines contenant un motif CAAX. Cette inhibition empêche la localisation et la fonction correctes de ces protéines, en particulier les protéines Ras oncogéniques. En bloquant la farnésylation de Ras, this compound perturbe les voies de signalisation de Ras, ce qui conduit à l'inhibition de la prolifération cellulaire et à l'induction de l'apoptose. De plus, this compound s'est avéré moduler d'autres voies de signalisation, telles que la voie PI3K/Akt, contribuant à ses effets anticancéreux et anti-inflammatoires .

Comparaison Avec Des Composés Similaires

FTI-277 fait partie d'une classe de composés appelés inhibiteurs de la farnésyltransférase (FTI). Des composés similaires comprennent:

Tipifarnib (R115777) : Un autre FTI qui a été largement étudié dans les essais cliniques pour le traitement du cancer.

Lonafarnib (SCH66336) : Un FTI qui s'est avéré prometteur dans le traitement de divers cancers et de la progéria.

Manumycine A : Un produit naturel qui inhibe la farnésyltransférase et a été étudié pour ses propriétés anticancéreuses.

This compound est unique dans sa capacité à inhiber à la fois la signalisation H-Ras et K-Ras, ce qui en fait un inhibiteur puissant des protéines Ras oncogéniques. De plus, ses effets sur la modulation immunitaire et la calcification vasculaire le distinguent davantage des autres FTI.

Propriétés

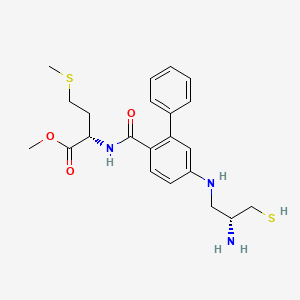

IUPAC Name |

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26)/t16-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFPROVOIQKYTO-UZLBHIALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170006-73-2 | |

| Record name | FTI 277 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170006-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FTI 277 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170006732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

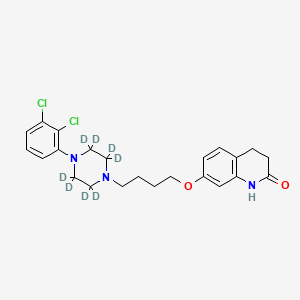

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: FTI-277 is a potent and selective inhibitor of farnesyltransferase (FTase) [, , , , ]. FTase is an enzyme responsible for the farnesylation of proteins, a crucial post-translational modification where a 15-carbon isoprenoid lipid (farnesyl pyrophosphate) is attached to a cysteine residue near the C-terminus of the protein [, ]. This modification is essential for the proper localization and function of many proteins, including the Ras family of small GTPases [].

- Inhibition of cell proliferation: this compound has been shown to inhibit the proliferation of various cancer cell lines, including leukemia [, , ], breast cancer [], head and neck carcinoma [], and liver cancer []. This is primarily attributed to the disruption of Ras-mediated signaling pathways that drive cell cycle progression.

- Induction of apoptosis: In some cell lines, this compound can induce apoptosis, a programmed cell death mechanism [, , ]. This effect is thought to be mediated by the disruption of Ras-dependent survival pathways and the activation of pro-apoptotic proteins.

- Inhibition of cell migration and invasion: Studies have shown that this compound can inhibit the migration and invasion of cancer cells, processes crucial for metastasis [, ]. This is likely due to the role of farnesylated proteins in cytoskeletal reorganization and cell adhesion.

ANone: While the provided research papers don't delve into the detailed spectroscopic characterization of this compound, its molecular formula and weight can be deduced from its chemical name, "methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate."

A: Research on this compound analogs and their structure-activity relationships has been conducted [, ]. Key findings include:

A: While this compound showed promise in preclinical studies, clinical trials with first-generation FTIs were not as successful, partly due to the development of resistance []. Some identified resistance mechanisms include:

- Alternative prenylation: Some cancer cells can circumvent FTase inhibition by utilizing geranylgeranyltransferase I (GGTase I), another prenylation enzyme, to modify Ras proteins [, ].

- Upregulation of FTase: Increased expression of FTase can overcome the inhibitory effects of this compound [].

ANone: Numerous studies have investigated the effects of this compound in various in vitro and in vivo models:

- In vitro: this compound has demonstrated antiproliferative and pro-apoptotic effects in a wide range of cancer cell lines, including leukemia [, , ], breast cancer [], head and neck carcinoma [], and liver cancer []. These studies often utilize cell viability assays, cell cycle analysis, and apoptosis assays to assess the drug's impact.

- In vivo: Studies in animal models have shown that this compound can inhibit tumor growth and improve survival in certain cancers [, , ]. These studies typically involve xenograft models where human cancer cells are implanted into mice, and tumor growth is monitored over time.

ANone: While the provided research primarily focuses on the in vitro and cellular effects of this compound, some insights into its PK/PD properties can be gleaned:

- Administration route: this compound has been administered to animals via various routes, including intraperitoneal (IP) injection [, ].

- Tissue distribution: Studies suggest that this compound can reach therapeutic concentrations in various tissues, including the pancreas [].

ANone: Although initial clinical trials with first-generation FTIs were not as successful as anticipated, research on this compound and its analogs continues due to their potential in various areas:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.